molecular formula C12H8N2O2S B13178857 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13178857
M. Wt: 244.27 g/mol
InChI Key: XGBKUUBXVCPXHH-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with thiophene-2-carboxylic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an imidazo[1,5-a]pyridine core makes it a versatile scaffold for drug development and materials science applications .

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

1-thiophen-2-ylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16)

InChI Key

XGBKUUBXVCPXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CS3

Origin of Product

United States

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